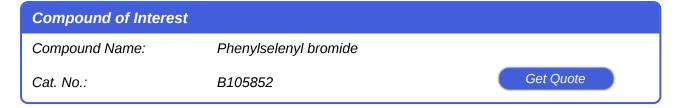


## Phenylselenyl Bromide: A Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Phenylselenyl bromide (C<sub>6</sub>H<sub>5</sub>SeBr) is a highly valuable organoselenium reagent in modern organic synthesis. Its electrophilic nature enables a wide array of chemical transformations, most notably the introduction of the phenylseleno group into organic molecules. This functionality serves as a versatile precursor for subsequent reactions, such as the formation of carbon-carbon double bonds through selenoxide elimination. This document provides a comprehensive overview of the chemical and physical properties of **phenylselenyl bromide**, its reactivity profile, detailed experimental protocols for its synthesis and application, and a discussion of its handling and safety considerations.

### **Chemical and Physical Properties**

**Phenylselenyl bromide** is a dark red to purple crystalline solid with a characteristically unpleasant odor. It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place. It is soluble in solvents like toluene, chloroform, and diethyl ether.

## Table 1: Physical and Chemical Properties of Phenylselenyl Bromide



Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrSe	
Molecular Weight	235.97 g/mol	
Appearance	Dark red to purple powder or crystals	
Melting Point	58-62 °C (lit.)	
Boiling Point	107-108 °C at 15 mmHg (lit.)	
CAS Number	34837-55-3	
EC Number	252-238-1	
MDL Number	MFCD00000047	
InChI Key	LCEFEIBEOBPPSJ- UHFFFAOYSA-N	
Solubility	Soluble in toluene, chloroform, diethyl ether	

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the characterization of **phenylselenyl bromide**.

Table 2: Spectroscopic Information for Phenylselenyl

**Bromide** 

Technique	Details	References
<sup>1</sup> H NMR	Spectrum available. Solvent: CDCl <sub>3</sub> .	
FTIR	Spectra available.	
Raman	Spectra available.	



Note: Detailed spectra are often obtained on KBr pellets or as Nujol mulls for infrared spectroscopy.

### Safety and Handling

**Phenylselenyl bromide** is a toxic and corrosive substance that requires careful handling in a well-ventilated chemical fume hood. It is fatal if swallowed or inhaled and causes severe skin burns and eye damage. Prolonged or repeated exposure may cause organ damage.

Hazard Statements: H290 (May be corrosive to metals), H301 + H331 (Toxic if swallowed or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

#### **Precautionary Measures:**

- Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
  - Eyes/Face: Wear appropriate chemical safety goggles or a face shield.
  - Skin: Wear impervious gloves and protective clothing to prevent skin contact.
  - Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.
- Handling: Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Do not
  eat, drink, or smoke when using this product. Handle under an inert gas as the compound is
  moisture-sensitive.
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under a nitrogen blanket. Store locked up.

#### First Aid:

• Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.



- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.

#### **Reactivity and Synthetic Applications**

**Phenylselenyl bromide** is a potent electrophilic selenium reagent. The Se-Br bond is polarized, rendering the selenium atom susceptible to nucleophilic attack. Its reactivity is central to numerous synthetic transformations.

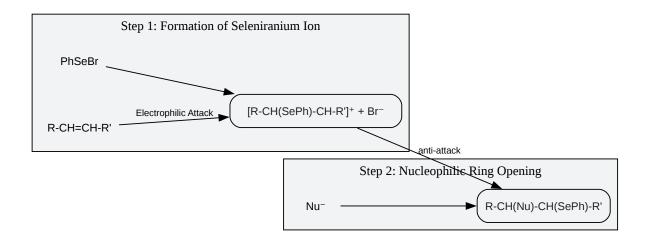
#### **Electrophilic Addition to Alkenes and Alkynes**

**Phenylselenyl bromide** readily reacts with alkenes and alkynes in an electrophilic addition reaction. The reaction proceeds through a cyclic seleniranium (episelenonium) ion intermediate. This intermediate is then opened by a nucleophile, which can be the bromide ion or another nucleophile present in the reaction medium. The addition is typically highly stereoselective, affording trans (or anti) addition products.

This reactivity has been exploited in various contexts, including:

- Haloselenenylation: The addition of the phenylseleno group and a bromine atom across the double bond.
- Oxyselenenylation: When the reaction is performed in the presence of water or alcohols, the corresponding  $\beta$ -hydroxy or  $\beta$ -alkoxy selenides are formed.
- Transfer Reactions: Adducts of PhSeBr with alkenes can act as transfer agents, delivering the "PhSeBr" moiety to other unsaturated compounds like different alkenes or alkynes.





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**Figure 1:** General mechanism for the electrophilic addition of PhSeBr to an alkene.

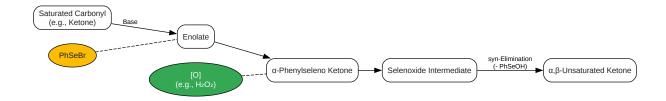
## α-Selenenylation of Carbonyl Compounds and Selenoxide Elimination

One of the most powerful applications of **phenylselenyl bromide** is in the synthesis of  $\alpha,\beta$ -unsaturated carbonyl compounds. This two-step process involves:

- α-Selenenylation: A ketone, ester, or other carbonyl compound is converted to its enolate (or enol) and then treated with **phenylselenyl bromide** to install a phenylseleno group at the αposition.
- Oxidation and Elimination: The resulting α-phenylseleno carbonyl compound is oxidized (commonly with hydrogen peroxide or m-CPBA) to the corresponding selenoxide. This intermediate is unstable and undergoes a spontaneous syn-elimination at or below room temperature to yield the α,β-unsaturated product and phenylselenenic acid.

This sequence is a mild and general method for introducing unsaturation and is a cornerstone of modern synthetic strategy.





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**Figure 2:** Workflow for the synthesis of  $\alpha,\beta$ -unsaturated ketones via selenoxide elimination.

#### Other Reactions

**Phenylselenyl bromide** is also employed in other transformations:

- It is used in the synthesis of various heterocyclic compounds.
- It can participate in palladium-catalyzed selenylation reactions of o-carboranes.
- It reacts with secondary amines to form N,N-dialkyl benzeneselenenamides.

# Experimental Protocols Preparation of Phenylselenyl Bromide

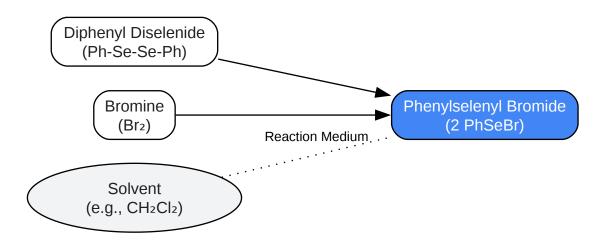
**Phenylselenyl bromide** is typically prepared by the reaction of diphenyl diselenide with elemental bromine. The reaction is quantitative and can often be performed in situ.

Protocol:Synthesis of Phenylselenyl Bromide from Diphenyl Diselenide

- Dissolve diphenyl diselenide (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).



- Add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution of diphenyl diselenide. The characteristic red-brown color of bromine should disappear upon addition.
- After the addition is complete, the reaction mixture is typically stirred for a short period at 0
   °C and then allowed to warm to room temperature.
- The solvent can be removed under reduced pressure to yield phenylselenyl bromide as a solid, which can be used without further purification or purified as described below.



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Figure 3: Synthesis workflow for Phenylselenyl Bromide.

#### **Purification**

Crude **phenylselenyl bromide** can be purified by vacuum distillation or recrystallization.

- Distillation: Distill under vacuum (e.g., 107-108 °C at 15 mmHg).
- Recrystallization: Recrystallize from solvents such as petroleum ether, ethanol-free chloroform, or diethyl ether at low temperatures to yield dark red or orange crystals.

# General Protocol: Addition to an Alkene (Bromoselenenylation)

Protocol:trans-1-Bromo-2-(phenylseleno)cyclohexane from Cyclohexene



- In a flask protected from light, dissolve cyclohexene (1.0 eq) in a dry solvent like dichloromethane.
- Add a solution of phenylselenyl bromide (1.0 eq) in dichloromethane dropwise to the cyclohexene solution at room temperature.
- Stir the reaction mixture until the disappearance of the starting materials is confirmed by thinlayer chromatography (TLC).
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the trans-adduct.

#### General Protocol: $\alpha$ -Selenenylation of a Ketone

Protocol:α-Selenenylation of Cyclohexanone

- To a stirred solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of cyclohexanone (1.0 eq) in dry THF dropwise.
- Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
- Add a solution of phenylselenyl bromide (1.1 eq) in dry THF dropwise to the enolate solution at -78 °C.
- After the addition, allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(phenylseleno)cyclohexanone.
   This product can then be carried forward to the selenoxide elimination step.
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